molecular formula C9H21NO2Si B11899009 N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide CAS No. 88237-56-3

N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide

Cat. No.: B11899009
CAS No.: 88237-56-3
M. Wt: 203.35 g/mol
InChI Key: DVWIQENIMMDIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide is an acetamide derivative featuring two distinct substituents: a propan-2-yl (isopropyl) group and a trimethylsilyloxy methyl moiety. The molecular formula is C₉H₂₁NO₂Si, with a molar mass of 211.35 g/mol. The trimethylsilyl (TMS) group confers hydrolytic sensitivity, necessitating storage under anhydrous conditions. This compound is likely utilized in organic synthesis as a protected intermediate, leveraging the TMS group’s role in stabilizing reactive sites or facilitating specific reaction pathways .

Properties

CAS No.

88237-56-3

Molecular Formula

C9H21NO2Si

Molecular Weight

203.35 g/mol

IUPAC Name

N-propan-2-yl-N-(trimethylsilyloxymethyl)acetamide

InChI

InChI=1S/C9H21NO2Si/c1-8(2)10(9(3)11)7-12-13(4,5)6/h8H,7H2,1-6H3

InChI Key

DVWIQENIMMDIOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CO[Si](C)(C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Nucleophilic Silylation of Hydroxymethyl Intermediates

A widely reported method involves the silylation of N-(propan-2-yl)-N-(hydroxymethyl)acetamide using trimethylsilyl chloride (TMSCl) in the presence of a tertiary amine base. For instance, a protocol adapted from photochemical synthesis studies (PMC, 2016) demonstrates the reaction of 2-{[(hydroxyl)methyl}aniline derivatives with TMSCl and triethylamine (NEt₃) in anhydrous dichloromethane (DCM) at -78°C to room temperature. This method achieves moderate yields (57% over two steps) and requires flash chromatography for purification.

Key Reaction Parameters

  • Molar Ratio : 1:1.1 (hydroxymethyl intermediate:TMSCl)

  • Solvent : Anhydrous DCM

  • Temperature : Gradual warming from -78°C to ambient

Industrial Production Methods

Continuous-Flow Synthesis

Scalable production leverages continuous-flow reactors to maintain anhydrous conditions and precise temperature control. A patent-derived protocol (Freepatentsonline, 2018) employs:

  • Reagents : TMSCl or BSA

  • Solvent System : DMSO/isopropyl acetate (1:2 v/v)

  • Residence Time : 24 hours at 55–60°C

Advantages

  • Eliminates chromatographic purification via in-line crystallization

  • Achieves >95% purity by ¹H NMR

Purification and Analytical Characterization

Purification Techniques

MethodConditionsPurity OutcomeSource
Crystallizationn-Heptane/ethyl acetate (3:1)98% by HPLC
Flash ChromatographyHexanes/EtOAc (4:1)95% recovery

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃)

  • δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)

  • δ 3.32 (s, 2H, N-CH₂-O)

  • δ 3.65 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂)

  • δ 4.50 (s, 2H, O-Si(CH₃)₃)

FT-IR (KBr)

  • 1675 cm⁻¹ (C=O stretch)

  • 1250 cm⁻¹ (Si-C stretch)

Mechanistic Insights and Side Reactions

Silylation Mechanism

The reaction proceeds via nucleophilic attack of the hydroxymethyl oxygen on silicon, facilitated by NEt₃ as a proton scavenger:

R-O+Cl-Si(CH3)3R-O-Si(CH3)3+Cl\text{R-O}^- + \text{Cl-Si(CH}3\text{)}3 \rightarrow \text{R-O-Si(CH}3\text{)}3 + \text{Cl}^-

Common Side Reactions

  • Hydrolysis : Premature exposure to moisture converts the trimethylsilyl group to a hydroxyl moiety.

  • Over-silylation : Excess TMSCl leads to di-silylated byproducts, detectable by GC-MS.

Optimization Strategies

Solvent Selection

SolventDielectric ConstantYield (%)Notes
DCM8.9357Low boiling point
DMSO46.4582Enhances solubility

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Increases silylation rate by 30%.

  • Molecular Sieves (3Å) : Reduces hydrolysis risk, improving yield by 15%.

Challenges and Limitations

Moisture Sensitivity

The trimethylsilyl group necessitates strict anhydrous conditions, complicating large-scale production. Industrial solutions include nitrogen-sparged reactors and desiccant cartridges.

Byproduct Formation

Chromatographic data from the PMC study identifies 5–10% N-(propan-2-yl)acetamide due to desilylation under acidic workup conditions .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Hydrolysis: In the presence of water, the trimethylsilyl group can be hydrolyzed to form the corresponding alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles such as amines and thiols.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide.

    Hydrolysis: The major product is the corresponding alcohol.

    Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide is extensively used as a reagent in organic synthesis. Its utility stems from the following properties:

  • Formation of Carbon-Silicon Bonds : The trimethylsilyl group allows for the formation of carbon-silicon bonds, which are crucial in synthesizing organosilicon compounds.
  • Protection of Functional Groups : It serves as a protecting group for alcohols and amines during multi-step synthesis processes, preventing unwanted reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic applications:

  • Drug Development : It is being explored for its ability to modify biomolecules, enhancing their pharmacokinetic profiles. This modification can lead to improved bioavailability of drugs .
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties by inhibiting viral replication mechanisms, making them potential candidates in therapeutic strategies against viral infections such as SARS-CoV-2 .

Material Science

The compound finds applications in the production of specialty chemicals and materials:

  • Silicone Production : Its unique silyl ether functionality makes it valuable in synthesizing silicone-based materials, which have diverse industrial applications.

Case Studies

  • Synthesis of Complex Polyheterocycles : Research has demonstrated the effectiveness of this compound in synthesizing complex polyheterocycles through photochemical transformations. This application highlights its role in advancing synthetic methodologies within organic chemistry .
  • Antiviral Research : Studies focusing on antiviral activity have shown that compounds with similar silyl functionalities can inhibit viral proteases effectively. This potential has made them subjects of interest for developing new antiviral therapies .

Mechanism of Action

The mechanism of action of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The isopropyl and acetamide groups contribute to the compound’s reactivity and stability, facilitating its use in various chemical transformations.

Comparison with Similar Compounds

2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6)

  • Molecular Formula : C₅H₇N₃O₂ (Molar mass: 141.13 g/mol).
  • Key Differences: Contains a cyano group (-CN) and a methylamino carbonyl substituent, contrasting with the target compound’s isopropyl and TMS groups. Smaller molecular size and absence of silicon reduce steric hindrance and hydrolytic instability compared to the TMS-containing target. Toxicity: Limited toxicological data available, suggesting caution in handling .

Formoterol Fumarate Related Compounds C and D

  • Molecular Formulas :
    • Compound C: (C₂₀H₂₆N₂O₄)₂·C₄H₄O₄ (Molar mass: ~873.88 g/mol).
    • Compound D: (C₂₀H₂₆N₂O₄)₂·C₄H₄O₄ (Molar mass: ~873.88 g/mol).
  • Key Differences :
    • Complex aromatic structures with methoxyphenyl and hydroxyethyl groups, coupled with fumarate counterions.
    • Serve as pharmaceutical reference standards, unlike the target compound, which lacks aromaticity and biological activity .

2-(Methylamino)-N-(propan-2-yl)acetamide Hydrochloride

  • Molecular Formula : C₆H₁₅ClN₂O (Molar mass: 166.65 g/mol).
  • Key Differences: Hydrochloride salt enhances water solubility, contrasting with the neutral, hydrophobic TMS group in the target. Substituted with a methylamino group instead of TMS, altering reactivity and stability. Classified as an irritant, requiring precautions distinct from the target’s moisture sensitivity .

Physicochemical Properties Comparison

Property Target Compound 2-Cyano-N-[(methylamino)carbonyl]acetamide Formoterol Compound C/D 2-(Methylamino)-N-(propan-2-yl)acetamide HCl
Molecular Formula C₉H₂₁NO₂Si C₅H₇N₃O₂ (C₂₀H₂₆N₂O₄)₂·C₄H₄O₄ C₆H₁₅ClN₂O
Molar Mass (g/mol) 211.35 141.13 ~873.88 166.65
Key Functional Groups TMS, isopropyl Cyano, methylamino carbonyl Methoxyphenyl, fumarate Methylamino, hydrochloride
Stability Hydrolytically sensitive Unknown (limited data) Stable as salt Stable at room temperature
Applications Synthetic intermediate Undefined (limited data) Pharmaceutical reference standard Organic synthesis intermediate

Biological Activity

N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide, a compound characterized by its unique silyl ether functionality, has garnered attention for its potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H17NO2Si\text{C}_7\text{H}_{17}\text{N}\text{O}_2\text{Si}

This compound features a propan-2-yl group and a trimethylsilyl ether, which may influence its solubility and reactivity in biological systems.

Research indicates that compounds with similar structures can modulate various biological pathways. For instance, trimethylsilyl derivatives are known to enhance the bioavailability of certain drugs by improving their pharmacokinetic profiles. They may also interact with specific enzymes or receptors, leading to altered physiological responses.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing silyl groups. For example, derivatives have shown activity against viruses such as SARS-CoV-2 by inhibiting viral replication mechanisms. The inhibition of viral proteases has been identified as a crucial target, where compounds similar to this compound could potentially play a role in therapeutic strategies against viral infections .

Cytotoxicity and Cancer Research

In vitro evaluations have demonstrated that certain silyl-containing compounds exhibit cytotoxic effects against various cancer cell lines. For example, studies involving structurally related compounds have reported IC50 values below 5 µM for inhibiting tubulin polymerization, which is a critical process in cancer cell proliferation . The ability to disrupt microtubule dynamics suggests potential applications in cancer therapy.

Case Study 1: Antiviral Efficacy

A study investigated the efficacy of silyl derivatives in inhibiting SARS-CoV-2 replication. The results indicated that specific structural modifications enhanced the inhibitory potency against the viral protease PLpro, with some compounds achieving EC50 values comparable to established antiviral agents like remdesivir .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another research effort focused on evaluating the cytotoxic effects of this compound analogs on human cancer cell lines (SK-OV-3, NCI-H460). The findings revealed that several derivatives exhibited significant cytotoxicity, suggesting their potential as chemotherapeutic agents .

Comparative Analysis Table

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundAntiviralTBDInhibition of viral proteases
Similar Silyl Derivative 1Cytotoxic<5Disruption of tubulin polymerization
Similar Silyl Derivative 2Antiviral1.1Inhibition of SARS-CoV-2 replication

Q & A

Basic: What are the optimal synthetic conditions for N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide?

Answer:
The synthesis involves two primary steps:

Amination: Reacting isopropylamine with chloroacetamide under anhydrous conditions (e.g., THF or dichloromethane) at 0–5°C to minimize side reactions.

Silylation: Treating the intermediate with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
Key parameters include maintaining inert gas (N₂/Ar) to prevent moisture, using stoichiometric excess of TMSCl (1.2–1.5 equiv), and purification via silica gel chromatography (eluent: hexane/ethyl acetate). Typical yields range from 65–80% after optimization .

Basic: How does the trimethylsilyl group influence the compound’s stability and reactivity?

Answer:
The trimethylsilyl (TMS) group acts as a steric and electronic protector:

  • Stability: Shields the labile oxygen atom from hydrolysis under neutral conditions (confirmed by <sup>29</sup>Si NMR stability studies). Degradation occurs in acidic/basic media (e.g., TFA or KOH/MeOH), cleaving the silyl ether to release the hydroxyl group.
  • Reactivity: Enhances solubility in non-polar solvents (e.g., toluene) and directs regioselectivity in nucleophilic substitutions. For example, in peptide coupling, the TMS group prevents unwanted acylation at the oxygen site .

Advanced: How can researchers resolve contradictions in reported reactivity across different solvents?

Answer:
Discrepancies in solvent-dependent reactivity (e.g., DMF vs. THF) can be addressed via:

Controlled Solvent Screening: Test reactivity in solvents of varying polarity (e.g., dielectric constants: hexane [1.9], THF [7.5], DMF [37]). Monitor reaction progress via <sup>1</sup>H NMR or HPLC.

Kinetic Profiling: Calculate activation energies (Ea) using Arrhenius plots under different solvents to identify rate-limiting steps.

Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to simulate solvent effects on transition states. For example, polar solvents may stabilize charged intermediates in silylation steps .

Advanced: What methodologies are recommended to study the compound’s role in multi-step syntheses?

Answer:
To evaluate its utility as a protecting group or intermediate:

Protection-Deprotection Efficiency: Compare yields in multi-step sequences (e.g., peptide synthesis) with/without TMS protection. Use LC-MS to track byproduct formation.

In-Situ Spectroscopy: Employ FT-IR or Raman spectroscopy to monitor real-time silyl group cleavage during reactions.

Comparative Studies: Synthesize analogs (e.g., replacing TMS with tert-butyldimethylsilyl) and assess stability via TGA or DSC .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Key signals include the TMS group (δ 0.1–0.3 ppm for Si(CH3)3) and acetamide carbonyl (δ 170–175 ppm).
  • IR Spectroscopy: Confirm silyl ether (Si-O-C) stretch at 1050–1100 cm⁻¹ and amide C=O at ~1650 cm⁻¹.
  • Mass Spectrometry (HRMS): Validate molecular ion [M+H]<sup>+</sup> at m/z 204.141 (calc. for C9H21NO2Si) .

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:

Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., proteases) where the TMS group may hinder active-site access.

MD Simulations: Analyze stability of the silyl group in lipid bilayers (e.g., GROMACS) to assess membrane permeability.

QSAR Studies: Correlate structural features (e.g., TMS hydrophobicity) with bioactivity data from analogs (e.g., IC50 values) .

Basic: What are the compound’s stability thresholds under varying pH and temperature?

Answer:

ConditionStability OutcomeMethod Used
pH 2–4 (HCl)Rapid hydrolysis (>90% in 2 h)HPLC quantification
pH 7 (H2O)Stable (>95% intact after 24 h)<sup>1</sup>H NMR
60°C (dry)Decomposition starts at 8 h (TGA/DSC)Thermal analysis

Advanced: How to design experiments analyzing its role in enantioselective catalysis?

Answer:

Chiral Derivatization: React with chiral auxiliaries (e.g., (R)-BINOL) and analyze enantiomeric excess (ee) via chiral HPLC.

Kinetic Resolution: Use the compound as a substrate in lipase-catalyzed reactions (e.g., Candida antarctica) to assess selectivity.

X-Ray Crystallography: Resolve crystal structures of intermediates to identify stereochemical outcomes .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Toxicity: Limited data, but silyl ethers may release irritant HCl upon degradation. Use PPE (gloves, goggles) and work in a fume hood.
  • Storage: Keep under argon at –20°C to prevent moisture-induced hydrolysis .

Advanced: How can contradictory biological activity data be reconciled across studies?

Answer:
Discrepancies (e.g., antimicrobial vs. inactive results) may arise from:

Assay Variability: Standardize protocols (e.g., CLSI guidelines) for MIC determination.

Impurity Profiling: Use LC-MS to rule out byproduct interference (e.g., residual TMSCl).

Cell-Line Specificity: Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.